molecular formula C27H31NO8 B264367 2-[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide

2-[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No. B264367
M. Wt: 497.5 g/mol
InChI Key: IDIUXTXZLAZSBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide is a chemical compound that has gained significant attention from researchers due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as EDP-420, and it has been found to exhibit promising pharmacological properties, making it a potential candidate for drug development.

Mechanism of Action

The mechanism of action of EDP-420 is not fully understood, but it is believed to involve the inhibition of specific enzymes that are involved in cancer cell proliferation. Specifically, EDP-420 has been shown to inhibit the activity of topoisomerase IIα, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of EDP-420 have been investigated in several studies. In addition to its potential anticancer activity, EDP-420 has also been found to exhibit anti-inflammatory and antioxidant properties. These properties make EDP-420 a potential candidate for the treatment of several other diseases, including neurodegenerative disorders and cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using EDP-420 in lab experiments is its relatively low toxicity. This makes it easier to work with and allows for higher concentrations to be used in experiments. However, one of the limitations of using EDP-420 is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the research on EDP-420. One potential direction is the further investigation of its potential anticancer activity, including the development of more potent derivatives. Another potential direction is the investigation of its potential applications in the treatment of other diseases, including neurodegenerative disorders and cardiovascular diseases. Additionally, the development of new methods for administering EDP-420 in vivo could also be an area of future research.

Synthesis Methods

The synthesis of EDP-420 involves a multi-step process that requires several chemical reactions. The starting material for the synthesis is 3,4,5-trimethoxybenzaldehyde, which is then reacted with 4-hydroxycoumarin in the presence of a base to form the intermediate product. This intermediate is then reacted with ethyl acetoacetate to form the final product, EDP-420.

Scientific Research Applications

EDP-420 has been the subject of several scientific studies that have investigated its potential applications in the field of medicinal chemistry. One of the most promising applications of EDP-420 is its use as a potential anticancer agent. In vitro studies have shown that EDP-420 exhibits significant cytotoxicity against several cancer cell lines, including breast, lung, and colon cancer cells.

properties

Product Name

2-[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide

Molecular Formula

C27H31NO8

Molecular Weight

497.5 g/mol

IUPAC Name

2-[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C27H31NO8/c1-7-15-10-23(30)35-25-17-8-9-27(2,3)36-18(17)13-19(24(15)25)34-14-22(29)28-16-11-20(31-4)26(33-6)21(12-16)32-5/h10-13H,7-9,14H2,1-6H3,(H,28,29)

InChI Key

IDIUXTXZLAZSBD-UHFFFAOYSA-N

SMILES

CCC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NC4=CC(=C(C(=C4)OC)OC)OC)(C)C

Canonical SMILES

CCC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)NC4=CC(=C(C(=C4)OC)OC)OC)(C)C

Origin of Product

United States

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